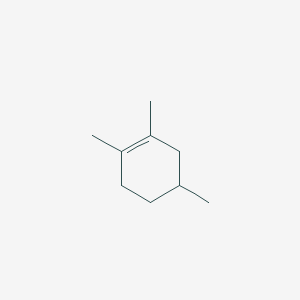
1,2,4-Trimethylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trimethylcyclohex-1-ene is an organic compound with the molecular formula C9H16 It is a derivative of cyclohexene, characterized by the presence of three methyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the addition of methyl groups to the cyclohexene ring.
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents. For example, the reaction of cyclohexanone with methylmagnesium bromide followed by dehydration can yield the desired compound. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its saturated form, 1,2,4-trimethylcyclohexane, using hydrogen gas and a metal catalyst such as palladium.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For instance, bromination using bromine can yield 1,2,4-tribromocyclohexane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: 1,2,4-Trimethylcyclohexanol, 1,2,4-Trimethylcyclohexanone
Reduction: 1,2,4-Trimethylcyclohexane
Substitution: 1,2,4-Tribromocyclohexane
Scientific Research Applications
1,2,4-Trimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclohexene derivatives.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor and chemical stability
Mechanism of Action
The mechanism by which 1,2,4-trimethylcyclohex-1-ene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form alcohols or ketones. The molecular targets and pathways involved include the activation of specific functional groups within the molecule, leading to the formation of new chemical bonds and the release of by-products .
Comparison with Similar Compounds
- 1,3,3-Trimethylcyclohex-1-ene
- 1,1,3-Trimethylcyclohex-1-ene
- 2,2,4-Trimethylcyclohex-1-ene
Comparison: 1,2,4-Trimethylcyclohex-1-ene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to 1,3,3-trimethylcyclohex-1-ene, it has different steric and electronic effects, leading to variations in reaction outcomes and applications .
Properties
CAS No. |
90769-69-0 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
1,2,4-trimethylcyclohexene |
InChI |
InChI=1S/C9H16/c1-7-4-5-8(2)9(3)6-7/h7H,4-6H2,1-3H3 |
InChI Key |
BNFMZPKOXZHOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















